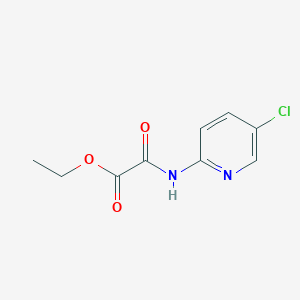

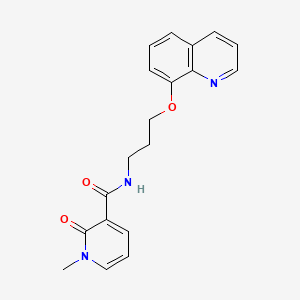

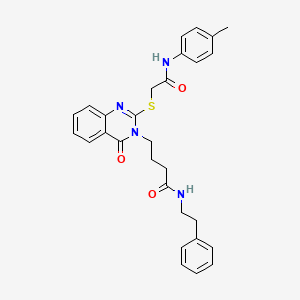

![molecular formula C21H17BrN4 B2807279 7-(4-bromophenyl)-5-phenyl-N-(prop-2-en-1-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine CAS No. 477231-11-1](/img/structure/B2807279.png)

7-(4-bromophenyl)-5-phenyl-N-(prop-2-en-1-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “7-(4-bromophenyl)-5-phenyl-N-(prop-2-en-1-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine” is a complex organic molecule that contains several functional groups and structural features. It has a pyrrolopyrimidine core, which is a type of heterocyclic compound . This core is substituted with a bromophenyl group, a phenyl group, and a prop-2-en-1-yl group .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the bromophenyl, phenyl, and prop-2-en-1-yl groups would contribute to the overall shape and properties of the molecule .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The bromine atom on the bromophenyl group is a good leaving group, making it susceptible to nucleophilic substitution reactions . The double bond in the prop-2-en-1-yl group could undergo addition reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the bromine atom would likely increase the compound’s molecular weight and could affect its solubility .Applications De Recherche Scientifique

Synthesis and Structural Analysis

One study focused on the synthesis and crystal structures of 7H-pyrrolo[2,3-d]pyrimidine derivatives, demonstrating the impact of different substituents on the heterocyclic ring's positioning. This work provides insights into the structural diversity and potential reactivity of such compounds (S. Asaftei et al., 2009).

Therapeutic Research Applications

In the field of medicinal chemistry, N-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives have been identified as potent and selective NF-κB inducing kinase (NIK) inhibitors, offering a foundation for developing new treatments for psoriasis (Yuqin Zhu et al., 2020). This research exemplifies how targeted synthesis and application of these compounds can address specific health conditions.

Material Science and Imaging Applications

Another study discusses the synthesis of a radiolabeled analog of a corticotropin-releasing hormone type 1 receptor (CRHR1) selective antagonist, illustrating the compound's potential in developing imaging agents for pharmacological studies (L. Hsin et al., 2000). This highlights the applicability of such compounds in creating tools for medical diagnostics and research.

Antimicrobial and Antifungal Agents

Research on pyrrole and pyrrolo[2,3-d]pyrimidine derivatives has revealed significant antimicrobial and antifungal activities, suggesting potential applications in developing new antimicrobial agents (M. Mohamed et al., 2009).

Safety and Hazards

Orientations Futures

Given the biological activities associated with pyrrolopyrimidine derivatives, this compound could be a potential candidate for further study in medicinal chemistry . Future research could involve investigating its biological activity, optimizing its structure for improved efficacy, and assessing its safety profile .

Propriétés

IUPAC Name |

7-(4-bromophenyl)-5-phenyl-N-prop-2-enylpyrrolo[2,3-d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17BrN4/c1-2-12-23-20-19-18(15-6-4-3-5-7-15)13-26(21(19)25-14-24-20)17-10-8-16(22)9-11-17/h2-11,13-14H,1,12H2,(H,23,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYQAPVJYGCYSPU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC1=C2C(=CN(C2=NC=N1)C3=CC=C(C=C3)Br)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17BrN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

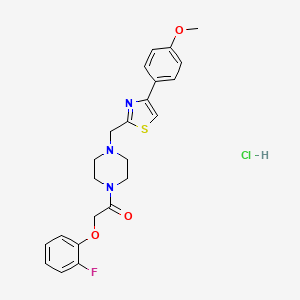

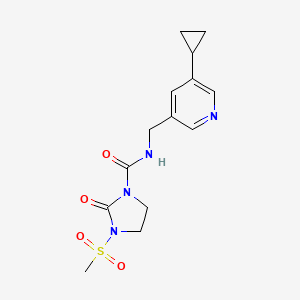

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-butoxybenzamide](/img/structure/B2807196.png)

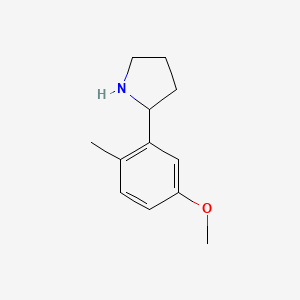

![N-(4-ethylphenyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2807198.png)

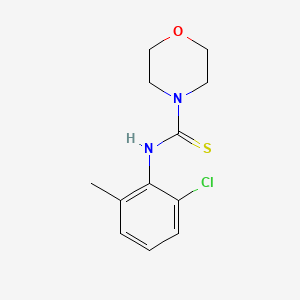

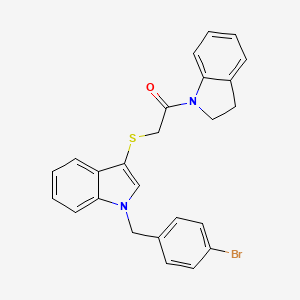

![N-(3-chloro-4-methoxyphenyl)-2-((6-(3-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2807199.png)

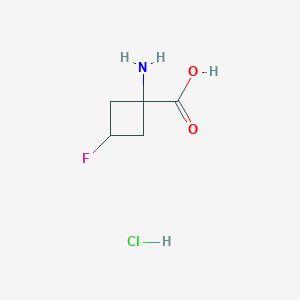

![1-{[1-(5-Chlorothiophene-2-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione](/img/structure/B2807213.png)

![3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-1-ethyl-N-isobutyl-1H-pyrazole-4-carboxamide](/img/structure/B2807219.png)